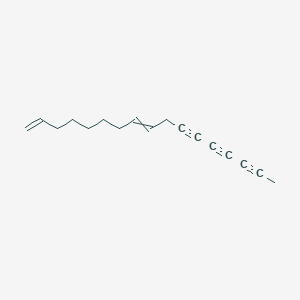

Heptadeca-1,8-diene-11,13,15-triyne

Description

Distribution in Terrestrial Plant Species

Polyacetylenes are well-documented secondary metabolites in higher plants, with a particularly strong presence in the Asteraceae and Apiaceae families. Their roles in plants are varied, often acting as defense compounds against herbivores and pathogens.

The Apiaceae family, which includes common vegetables like carrots, celery, and parsnips, is another significant source of polyacetylenes. nih.govlth.seresearchgate.net Within this family, the falcarinol-type polyacetylenes are particularly prevalent and have been the subject of extensive research. nih.govlth.semdpi.compreprints.org These C17-polyacetylenes, such as falcarinol (B191228) and falcarindiol (B120969), share a common biosynthetic origin with Heptadeca-1,8-diene-11,13,15-triyne, all being derived from unsaturated fatty acids. lth.se While the specific focus of the available literature is often on the falcarinol-type compounds due to their presence in edible plants, the biochemical pathways that produce them are indicative of the broader capacity of Apiaceae species to synthesize a diverse array of polyacetylenes.

Beyond the Asteraceae and Apiaceae families, polyacetylenes have been discovered in various other plant families, albeit less frequently. lth.se The Araliaceae family, which includes ginseng (Panax ginseng), is a notable example, containing polyacetylenes like panaxynol (B1672038) and panaxydol. preprints.orgnih.gov The search for novel polyacetylenes continues to expand into a wider range of plant taxa. In addition to the plant kingdom, some fungi have also been identified as producers of polyacetylenic compounds. This highlights the diverse evolutionary origins of the biosynthetic machinery required for their production.

Advanced Isolation and Purification Techniques

The inherent reactivity and often low concentrations of polyacetylenes in their natural sources necessitate the use of sophisticated and carefully optimized extraction and separation methods.

The initial step in isolating polyacetylenes from plant or fungal material is typically solvent extraction. The choice of solvent is critical and depends on the polarity of the target compounds. mdpi.com For the relatively non-polar polyacetylenes, solvents such as hexane, ethanol, methanol, and acetone (B3395972) are commonly employed. nih.govmdpi.com Accelerated Solvent Extraction (ASE) is a modern technique that utilizes elevated temperatures and pressures to enhance the efficiency and speed of the extraction process, significantly reducing solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.com Supercritical fluid extraction (SFE), often using carbon dioxide, presents a "green" alternative that can provide high selectivity for lipophilic compounds like polyacetylenes. nih.gov

Following extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate the desired polyacetylene. Chromatography is the cornerstone of this purification process. nih.gov Column chromatography, using stationary phases like silica (B1680970) gel, is a fundamental technique for the initial fractionation of the extract. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine separation and purification of individual polyacetylenes. nih.govnih.gov The choice between normal-phase and reversed-phase HPLC depends on the specific properties of the compounds being separated. youtube.com Other chromatographic techniques, such as Thin-Layer Chromatography (TLC), are valuable for monitoring the separation process. nih.govijpsjournal.com The combination of these chromatographic methods allows for the isolation of highly pure polyacetylenes, enabling their structural elucidation and further scientific investigation.

Structure

3D Structure

Properties

CAS No. |

89913-44-0 |

|---|---|

Molecular Formula |

C17H20 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

heptadeca-1,8-dien-11,13,15-triyne |

InChI |

InChI=1S/C17H20/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,15,17H,1,5,7,9,11,13,16H2,2H3 |

InChI Key |

FFKAQLNVYWMLFO-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC#CC#CCC=CCCCCCC=C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Heptadeca 1,8 Diene 11,13,15 Triyne and Analogous Polyacetylenes

Advanced Isolation and Purification Techniques

Specialized Techniques for Isolation of Unstable Polyynes

The isolation of unstable polyynes such as Heptadeca-1,8-diene-11,13,15-triyne from their natural sources presents significant challenges due to their labile nature. Standard extraction and purification methods often lead to decomposition, resulting in low yields and the formation of artifacts. To mitigate these issues, a range of specialized techniques have been developed and are employed to preserve the integrity of these molecules.

Low-Temperature Chromatography:

To minimize thermal degradation, chromatographic separations are often conducted at sub-ambient temperatures. taylorfrancis.com Low-temperature high-performance liquid chromatography (LT-HPLC) is a powerful tool for the analysis and purification of thermally labile compounds. taylorfrancis.com By maintaining the column and the mobile phase at reduced temperatures, the rate of decomposition reactions is significantly slowed. For instance, HPLC systems can be modified to operate in a cold room or with a column thermostat that allows for precise temperature control, sometimes as low as -50°C. taylorfrancis.comnih.gov The mobile phase composition is also critical; for example, reversed-phase HPLC using a monolithic silica (B1680970) column with a water and acetonitrile (B52724) gradient has been successfully used for the rapid analysis of polyacetylenes from Echinacea pallida roots. nih.gov

Protective Group Strategies:

Another approach to stabilize reactive functionalities during isolation is the use of protecting groups. For terminal alkynes, the acidic proton can be masked to prevent unwanted reactions. Silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS), are commonly used for this purpose. These groups can be introduced under mild conditions and later removed to yield the original alkyne. The choice of the silyl group can influence its stability and the conditions required for its removal.

Flash Chromatography:

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to increase the flow rate of the mobile phase, thereby reducing the time the compound spends on the stationary phase and minimizing degradation. rochester.eduucsb.edu The selection of an appropriate solvent system, often a mixture of hexanes and ethyl acetate (B1210297), is crucial for achieving good separation. rochester.edu For highly polar polyacetylenes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a useful alternative to standard normal or reversed-phase chromatography. sorbtech.com

Counter-Current Chromatography (CCC):

Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption and degradation of sensitive compounds. nih.govnih.gov The separation occurs between two immiscible liquid phases, one stationary and one mobile. The choice of the solvent system is paramount for a successful separation and is based on the partition coefficient of the target compounds. nih.gov Systems such as hexane-ethyl acetate-methanol-water are commonly employed for the separation of natural products. researchgate.netmdpi.com High-speed counter-current chromatography (HSCCC) further enhances the speed and efficiency of this technique. nih.gov

Inert Atmosphere and Light Protection:

Given the sensitivity of polyynes to oxidation and light, all isolation steps are ideally carried out under an inert atmosphere, such as nitrogen or argon, and in the dark or using amber-colored glassware to prevent photo-decomposition.

The following table provides a summary of analogous polyacetylenes to this compound, highlighting their structural diversity and natural sources.

| Compound Name | Chemical Structure | Natural Source(s) |

| Falcarinol (B191228) | CH2=CHCH(OH)(C≡C)2CH2CH=CH(CH2)6CH3 | Panax ginseng, Daucus carota |

| Falcarindiol (B120969) | CH2=CHCH(OH)(C≡C)2CH(OH)CH=CH(CH2)6CH3 | Panax ginseng, Daucus carota |

| Panaxydol | CH2=CHCH(OH)(C≡C)2CH2CH=CH(CH2)5CH2OH | Panax ginseng |

| Oplopanone | C17H24O3 | Oplopanax elatus |

| Cicutoxin | HO(CH2)3CH(OH)CH=CH(C≡C)2CH=CHCH=CHCH3 | Cicuta virosa (Water Hemlock) |

| Matricaria ester | CH3(C≡C)3CH=CHCO2CH3 | Solidago virgaurea |

Advanced Spectroscopic and Structural Elucidation of Heptadeca 1,8 Diene 11,13,15 Triyne

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon skeleton and proton environment of organic molecules. For a compound like Heptadeca-1,8-diene-11,13,15-triyne, a suite of 1D and 2D NMR experiments is employed to assemble the structural puzzle piece by piece.

High-Resolution 1D and 2D NMR Techniques for Carbon Skeleton and Hydrogen Connectivity Elucidation

The structural backbone of this compound is systematically mapped out using a combination of ¹H NMR, ¹³C NMR, DEPT, and various 2D correlation experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum reveals the chemical shifts, multiplicities, and integration of all hydrogen atoms, providing initial clues about the electronic environment of different parts of the molecule. For instance, protons of the terminal vinyl group (H-1, H-2) and the internal double bond (H-8, H-9) would appear in the characteristic olefinic region (typically δ 5-6 ppm). The ¹³C NMR spectrum, often analyzed with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups, provides the carbon framework. The highly unsaturated nature of the molecule is confirmed by the presence of multiple signals in the sp² (δ 100-150 ppm) and sp (δ 60-90 ppm) hybridized carbon regions.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling networks. It is crucial for tracing the connectivity of adjacent protons. For example, COSY correlations would connect the terminal vinyl protons (H-1/H-2) to the adjacent methylene (B1212753) group (H-3), and trace the spin systems through the aliphatic chain (H-3 to H-7, and H-10).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at δ ~5.8 ppm (H-2) would show a correlation to the carbon signal at δ ~139 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to connecting the different spin systems identified by COSY. It shows correlations between protons and carbons that are two or three bonds away. HMBC is instrumental in placing the double bonds and the triyne system within the carbon chain. For example, correlations from the allylic protons at H-7 and H-10 to the carbons of the double bond (C-8, C-9) and the triyne system (C-11, C-12) would confirm their respective locations.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Data is predicted based on values for structurally similar polyacetylenes found in nature. Actual values may vary.)

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity / Coupling (J in Hz) |

| 1 | ~114.1 | ~4.98 | dd, J = 10.2, 1.8 |

| ~4.92 | dd, J = 17.0, 1.8 | ||

| 2 | ~139.2 | ~5.81 | ddt, J = 17.0, 10.2, 6.7 |

| 3 | ~33.8 | ~2.04 | m |

| 4 | ~28.9 | ~1.40 | m |

| 5 | ~29.1 | ~1.28 | m |

| 6 | ~28.8 | ~1.35 | m |

| 7 | ~27.2 | ~2.15 | m |

| 8 | ~129.0 | ~5.40 | m |

| 9 | ~130.0 | ~5.50 | m |

| 10 | ~28.0 | ~3.10 | d, J = 5.5 |

| 11 | ~75.0 | - | - |

| 12 | ~65.0 | - | - |

| 13 | ~78.0 | - | - |

| 14 | ~68.0 | - | - |

| 15 | ~80.0 | - | - |

| 16 | ~62.0 | - | - |

| 17 | ~4.5 | ~1.95 | s |

Stereochemical Assignment through NOESY Experiments and Coupling Constant Analysis

The geometry of the double bonds is a critical aspect of the molecule's three-dimensional structure.

Coupling Constant Analysis: The magnitude of the vicinal coupling constant (³JHH) between olefinic protons is diagnostic of the double bond geometry. For the C-8/C-9 double bond, a large coupling constant (typically ~15 Hz) would indicate a trans (E) configuration, while a smaller coupling constant (~10 Hz) would suggest a cis (Z) configuration.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For the C-8/C-9 double bond, a NOESY correlation between H-8 and H-9 would be expected for a cis isomer, while for a trans isomer, correlations would be observed between the olefinic protons and the adjacent methylene protons (e.g., H-8 with H-7, H-9 with H-10). This technique provides definitive evidence for stereochemical assignments. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry provides crucial information about the molecular weight and formula of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Formula Determination

High-resolution mass spectrometry is essential for determining the elemental composition of an unknown compound. For this compound, HR-ESI-MS would be used to obtain a highly accurate mass measurement of the molecular ion. nih.gov The experimentally determined mass is then compared to the calculated mass for the predicted formula, C₁₇H₁₈. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Table 2: HR-ESI-MS Data for this compound

| Ion | Calculated m/z for C₁₇H₁₈ | Observed m/z |

| [M+H]⁺ | 223.1481 | Value to be determined experimentally |

| [M+Na]⁺ | 245.1301 | Value to be determined experimentally |

Fragmentation Pattern Analysis for Structural Features

While ESI is a soft ionization technique that often yields a prominent molecular ion, fragmentation can be induced to provide structural information. In techniques like tandem mass spectrometry (MS/MS) or through in-source fragmentation, the molecular ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation of polyacetylenes is often characterized by cleavages at the allylic or propargylic positions, which are structurally weak points. The analysis of these fragments helps to confirm the positions of the double bonds and the polyyne chain within the aliphatic backbone. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can also be used, which typically produces more extensive fragmentation, providing a detailed fingerprint of the molecule. acs.orgnih.gov

Vibrational and Electronic Spectroscopy

Vibrational (Infrared) and electronic (Ultraviolet-Visible) spectroscopy provide information about the functional groups and the conjugated system of the molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. Expected absorptions include:

C≡C stretch: Weak bands in the 2100-2250 cm⁻¹ region, characteristic of the conjugated alkyne system.

C=C stretch: Bands around 1640 cm⁻¹ for the alkene groups.

=C-H stretch: Absorptions above 3000 cm⁻¹ for the vinyl and olefinic C-H bonds.

C-H stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugated system of the diene-triyne chromophore is expected to produce strong absorptions in the UV-Vis region. The position of the absorption maxima (λmax) is characteristic of the length and nature of the conjugated system, providing corroborating evidence for the proposed structure. The presence of a fine vibrational structure in the UV spectrum is a hallmark of rigid, conjugated polyyne systems.

Infrared (IR) and Raman Spectroscopy for Triple Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the vibrational modes of a molecule, providing a fingerprint of its functional groups. In the analysis of polyacetylenes like this compound, these methods are crucial for characterizing its defining feature: the carbon-carbon triple bonds (alkynes).

The C≡C triple bond stretching vibration in polyacetylenes gives rise to characteristic signals in both IR and Raman spectra. For conjugated polyacetylenes, the C≡C stretching modes typically appear in the region of 2100-2300 cm⁻¹. The intensity of these bands can vary significantly between the two techniques due to selection rules. In IR spectroscopy, a change in the dipole moment is required for a vibration to be IR-active. In contrast, Raman spectroscopy requires a change in polarizability.

For a symmetrical or nearly symmetrical polyacetylene, the C≡C stretching can be weak or silent in the IR spectrum but will produce a very strong signal in the Raman spectrum. This makes Raman spectroscopy particularly well-suited for studying the conjugated triple bond systems in these molecules. researchgate.net

In addition to the triple bonds, the double bonds (C=C) of the diene portion of the molecule also produce characteristic stretching bands. These typically appear in the 1500-1650 cm⁻¹ region. For instance, studies on trans-polyacetylene have identified characteristic Raman bands for C=C stretching vibrations around 1480-1515 cm⁻¹ and C-C stretching/C-H bending modes around 1126-1150 cm⁻¹. iphy.ac.cnresearchgate.net While specific data for this compound is not extensively published, the expected spectral features can be inferred from the analysis of similar polyacetylenic structures.

Table 1: Typical Vibrational Frequencies for Polyacetylenes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C≡C Stretch (conjugated) | 2100 - 2300 | Raman (strong), IR (variable) |

| C=C Stretch (conjugated) | 1500 - 1650 | Raman, IR |

| C-H Bending / C-C Stretch | 1100 - 1300 | Raman, IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). This technique is especially informative for compounds containing conjugated systems—alternating single and multiple bonds—as the delocalized π-electrons in these systems can be excited by UV or visible light.

The structure of this compound contains a long, conjugated triyne system (three consecutive triple bonds). This extended conjugation significantly lowers the energy gap between the π and π* orbitals. As a result, the molecule is expected to absorb light at longer wavelengths (a bathochromic or red shift) compared to less conjugated systems.

The UV-Vis spectrum of a conjugated polyacetylene typically shows a series of absorption bands. The band with the longest wavelength (λ_max) corresponds to the HOMO-LUMO transition and is the most prominent feature. The fine structure often observed in these spectra is due to vibrational energy levels being superimposed on the electronic energy levels. The specific λ_max values are highly sensitive to the length of the conjugated chain; longer chains absorb at longer wavelengths. While a specific spectrum for this compound is not available in the reviewed literature, related C17 polyacetylenes from natural sources exhibit characteristic strong absorptions in the UV region.

Table 2: Expected UV-Vis Absorption Characteristics

| System | Electronic Transition | Expected Absorption Region |

|---|---|---|

| Conjugated Diene | π → π* | 210 - 250 nm |

| Conjugated Triyne | π → π* | > 250 nm, often with fine structure |

X-ray Crystallography for Solid-State Structural Confirmation of Polyacetylene Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For polyacetylene derivatives, this technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. capes.gov.br

The first linear polyacetylene was prepared by Giulio Natta in 1958, and X-ray diffraction studies confirmed its regular, linear, and highly crystalline structure. wikipedia.org Since then, X-ray analysis has been fundamental in understanding the structure of various polyacetylenes, including both cis and trans isomers. capes.gov.br These studies have revealed that the molecules often align in planes, and this organization is crucial for their material properties. researchgate.net

While obtaining a single crystal of a complex natural product like this compound suitable for X-ray diffraction can be challenging, the structural data from related, crystalline polyacetylene derivatives is invaluable. nih.gov Such studies confirm the near-linear geometry of the conjugated alkyne chain and provide precise measurements of the C≡C (approx. 1.20 Å), C-C (within the polyyne chain, approx. 1.38 Å), and C=C (approx. 1.34 Å) bond lengths. This data serves as the ultimate confirmation of the structural features inferred from spectroscopic methods.

Computational Chemistry and Theoretical Modeling of Heptadeca 1,8 Diene 11,13,15 Triyne

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties of conjugated molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mpg.de It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than methods that rely on the full many-electron wavefunction. youtube.com For conjugated systems like polyacetylenes, DFT accurately predicts geometric parameters, electronic properties, and reactivity indices.

By calculating the distribution of electron density, DFT can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of Heptadeca-1,8-diene-11,13,15-triyne. The highly conjugated triyne moiety is expected to be electron-rich, making it a likely site for electrophilic attack. Conversely, analysis of the molecular electrostatic potential (MEP) can pinpoint specific atoms susceptible to interaction with other reagents. This information is crucial for predicting how the molecule might interact with other species, guiding synthetic efforts, and understanding its potential role in chemical reactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity and electronic properties. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap indicates that the molecule can be easily excited, which is characteristic of highly conjugated systems that absorb light at longer wavelengths. libretexts.org It also correlates with higher chemical reactivity and lower kinetic stability. For this compound, the extensive π-system created by the diene and triyne functionalities is expected to result in a relatively small HOMO-LUMO gap. DFT calculations for analogous polyynes and enynes confirm that as the length of conjugation increases, the HOMO-LUMO gap decreases. researchgate.net

Table 1: Illustrative DFT-Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Representative Long-Chain Polyacetylene.

| Property | Calculated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Note: These values are representative for a conjugated polyacetylene system and are intended for illustrative purposes. The exact values for this compound would require a specific calculation.

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov For this compound, calculations would predict distinct signals for the sp-, sp²-, and sp³-hybridized carbon atoms and their attached protons. The protons on the double bonds (vinylic) would appear in a characteristic downfield region, while the aliphatic protons would be found further upfield.

IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net This allows for the theoretical prediction of key functional group vibrations. For this molecule, prominent predicted peaks would include C-H stretching vibrations for both sp² and sp³ carbons, C=C stretching from the diene portion, and the characteristic C≡C stretching frequencies from the triyne system.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net The extensive conjugation in this compound is expected to result in strong absorption in the UV or even the visible region of the spectrum, arising from π → π* transitions. libretexts.org Studies on similar polyacetylenes show that the primary absorption band shifts to longer wavelengths (a bathochromic shift) as the number of conjugated multiple bonds increases. kpi.ua

Table 2: Illustrative Predicted Spectroscopic Data for this compound Based on DFT Calculations of Analogous Compounds.

| Spectroscopy | Predicted Parameter | Value |

| IR | C≡C Stretch | ~2100 - 2250 cm⁻¹ |

| C=C Stretch | ~1620 - 1680 cm⁻¹ | |

| =C-H Stretch | ~3010 - 3090 cm⁻¹ | |

| ¹³C NMR | Alkyne Carbons (sp) | ~65 - 90 ppm |

| Alkene Carbons (sp²) | ~110 - 140 ppm | |

| UV-Vis | λ_max (π → π* transition) | >250 nm |

Note: These are expected ranges and values based on known data for polyacetylenes and are for illustrative purposes.

Molecular Dynamics Simulations

While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. aps.org MD simulations provide a "computational microscope" to observe conformational changes, flexibility, and aggregation phenomena.

This compound is a long-chain molecule with significant conformational freedom, primarily due to the rotation around its single C-C bonds. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the barriers to rotation between them. researchgate.net

MD simulations are particularly well-suited for studying how multiple molecules interact. For long-chain polyacetylenes, intermolecular forces are critical in determining their bulk properties. Simulations can model the aggregation of this compound molecules, driven by:

Van der Waals forces: These are the primary attractive forces between the aliphatic portions of the chains.

π-π stacking: The flat, electron-rich regions of the conjugated systems can stack on top of each other, a significant stabilizing interaction.

Simulations of multiple chains would likely show a tendency for the molecules to align, with the rigid conjugated sections stacking together and the flexible aliphatic tails interacting separately. This can lead to the formation of ordered aggregates, such as lamellar or columnar structures, which have been observed in simulations of other substituted polyacetylenes. nih.govnih.gov Understanding this aggregation behavior is key to predicting the material properties of the compound in the solid state or in solution.

Reaction Mechanism Studies of Polyacetylene Formation and Transformation

The formation of complex polyacetylenes such as this compound is a fascinating area of study, involving intricate enzymatic processes in nature and challenging multi-step pathways in the laboratory. Computational chemistry offers powerful tools to unravel the mechanisms of these reactions at a molecular level.

Theoretical Investigation of Biosynthetic Steps

The biosynthesis of C17 polyacetylenes is believed to originate from fatty acid precursors, a notion supported by extensive research on related compounds. nih.govnih.govresearchgate.netnih.gov The key enzymatic players in this transformation are fatty acid desaturases (FADs), particularly those belonging to the FAD2 family, and specialized acetylenases. nih.govnih.gov These enzymes work in concert to introduce double and triple bonds into the hydrocarbon chain.

While direct theoretical investigations on the biosynthetic steps leading specifically to this compound are not documented, computational studies on FAD2-like desaturases and acetylenases provide significant insights. These studies, often employing Density Functional Theory (DFT), help to elucidate the structure-function relationships of these enzymes and the mechanisms by which they catalyze desaturation and acetylenation reactions. nih.gov

The proposed biosynthetic pathway for falcarin-type polyacetylenes, which are also C17 compounds, starts from oleic acid. nih.gov A series of desaturation and acetylenation steps, catalyzed by FAD2-like enzymes, leads to the formation of the characteristic polyyne structure. It is highly probable that the biosynthesis of this compound follows a similar path, involving a sequence of enzymatic reactions to introduce the diene and triyne functionalities.

Table 1: Key Enzymes in Polyacetylene Biosynthesis and their Investigated Roles

| Enzyme Family | Specific Enzyme Type | Investigated Function in Polyacetylene Biosynthesis | Computational Methods Applied | Key Findings from Computational Studies |

| Fatty Acid Desaturase (FAD) | FAD2-like | Introduction of double bonds into fatty acid chains. | Homology modeling, Molecular docking | Identification of key amino acid residues in the active site that determine substrate specificity and catalytic activity. nih.gov |

| Acetylenase | FAD2-related | Conversion of double bonds to triple bonds. | Site-directed mutagenesis guided by sequence analysis | Identification of specific amino acid substitutions that can switch the enzyme's function from a desaturase to an acetylenase. nih.gov |

It is important to note that while these studies provide a general mechanistic framework, the precise sequence of events, the specific intermediates, and the exact energetics for the biosynthesis of this compound remain a subject for future dedicated computational investigation.

Computational Modeling of Synthetic Reaction Pathways

The laboratory synthesis of polyacetylenes is a complex endeavor due to the instability of the polyyne moiety. wikipedia.org Computational modeling can play a crucial role in designing efficient synthetic routes by predicting reaction outcomes, identifying potential side reactions, and optimizing reaction conditions.

While no specific computational studies on the synthetic pathways to this compound have been published, general computational approaches for modeling organic reactions can be applied. These methods can be used to study various synthetic strategies, such as:

Coupling Reactions: Theoretical calculations can model the mechanism of various coupling reactions, such as the Cadiot-Chodkiewicz or Glaser couplings, which are commonly used to form carbon-carbon triple bonds. These calculations can help in understanding the role of catalysts and predicting the stereoselectivity of the reaction.

Elimination Reactions: The formation of double and triple bonds often involves elimination reactions. Computational chemistry can be used to study the transition states and activation energies of these reactions, providing insights into the reaction kinetics and helping to choose the most effective reagents and conditions.

Multi-step Synthesis Design: Retrosynthetic analysis, aided by computational tools, can help in devising plausible synthetic routes. By evaluating the thermodynamic and kinetic feasibility of each step, computational models can assist in selecting the most promising pathway for the synthesis of this compound.

Table 2: Potential Synthetic Reactions for Polyacetylene Synthesis Amenable to Computational Modeling

| Reaction Type | Description | Relevant Computational Parameters | Potential Insights from Modeling |

| Cadiot-Chodkiewicz Coupling | Coupling of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt. | Reaction energy profiles, transition state structures, catalyst-substrate interactions. | Optimization of catalyst and reaction conditions, prediction of yield and byproducts. |

| Glaser Coupling | Oxidative coupling of two terminal alkynes. | Redox potentials, mechanism of the catalytic cycle. | Understanding the role of the oxidant and predicting the efficiency of the coupling. |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Reaction barriers, stereoselectivity (E/Z isomerism). | Predicting the stereochemical outcome of the double bond formation. |

| Dehydrohalogenation | Elimination of a hydrogen halide from a substrate to form an alkene or alkyne. | Transition state analysis, activation energies. | Selection of appropriate base and reaction conditions to favor the desired product. |

The application of these computational methods to the specific target of this compound would require dedicated research projects. Such studies would undoubtedly provide valuable guidance for the efficient and stereoselective synthesis of this complex natural product.

Biosynthetic Pathways of Polyacetylene Precursors to Heptadeca 1,8 Diene 11,13,15 Triyne

Fatty Acid and Polyketide Origin of Polyacetylenes

The building blocks for the majority of polyacetylenes, including Heptadeca-1,8-diene-11,13,15-triyne, are derived from fatty acid metabolism. nih.govoup.com Isotopic tracer experiments have confirmed that these compounds are biosynthesized from acetate (B1210297) and malonate units, the fundamental precursors in fatty acid synthesis. oup.com The pathway typically initiates with common C18 fatty acids, such as oleic acid. nih.gov While polyketide pathways can also lead to acetylenic compounds, the biosynthesis of falcarinol-type polyacetylenes, to which this compound is related, predominantly follows the fatty acid route. nih.govoup.com

The primary C18 precursor for many polyacetylenes is oleic acid, which is first converted to linoleic acid. nih.gov This di-unsaturated fatty acid then enters the specialized polyacetylene pathway. The initial and crucial step is the formation of the first triple bond, leading to the C18 acetylenic fatty acid, crepenynic acid. nih.gov This compound is a key intermediate and serves as the branching point for the synthesis of a diverse array of polyacetylene structures. researchgate.net

Enzymatic Desaturation and Acetylene (B1199291) Formation Mechanisms

The conversion of saturated fatty acid chains into the characteristic poly-unsaturated and poly-acetylenic structures of compounds like this compound is orchestrated by a series of specialized enzymes. These enzymes, primarily desaturases and acetylenases, introduce double and triple bonds into the fatty acid backbone.

Role of Lipid-Desaturating Components in Biosynthesis

The key enzymes responsible for the introduction of both double and triple bonds in polyacetylene biosynthesis belong to the fatty acid desaturase 2 (FAD2) family. nih.govnih.gov These enzymes are typically membrane-bound and utilize molecular oxygen and reducing equivalents (like NADH or NADPH) to catalyze the dehydrogenation of fatty acids. nih.gov

In the biosynthesis leading to C17 polyacetylenes, a canonical FAD2 enzyme first converts oleic acid (a C18:1 fatty acid) to linoleic acid (C18:2). nih.gov Subsequently, a divergent and specialized FAD2-like enzyme, known as a Δ12-acetylenase, acts on linoleic acid to form the first triple bond, yielding crepenynic acid (octadec-9-en-12-ynoic acid). nih.govnih.gov Further desaturation is carried out by bifunctional FAD2 enzymes that can introduce additional double bonds. For instance, a bifunctional FAD2 with Δ12 and Δ14 desaturase activity converts crepenynic acid into dehydrocrepenynic acid, a key precursor for many falcarin-type polyacetylenes. nih.gov The continued action of these desaturases and acetylenases on the fatty acid chain results in the highly conjugated system of double and triple bonds characteristic of polyacetylenes.

Proposed Rearrangement Mechanisms (e.g., Hock rearrangement)

The formation of certain structural features in natural products can sometimes be explained by rearrangement reactions. In the context of lipid-derived molecules, the Hock rearrangement is an acid-catalyzed cleavage of an organic hydroperoxide, which results in the cleavage of a carbon-carbon bond adjacent to the peroxide-bearing carbon. While the Hock rearrangement is a known chemical reaction, its direct involvement in the biosynthesis of polyacetylenes like this compound is currently speculative and not definitively established.

It has been proposed that for some C17 polyacetylenes, a precursor like β-hydroxyoleic acid could undergo modifications, including the expulsion of CO2, to generate a terminal alkene. nih.gov However, the precise enzymatic mechanisms governing these transformations in the polyacetylene pathway are still under investigation.

Genetic and Enzymatic Characterization of Biosynthetic Genes

Significant progress has been made in identifying and characterizing the genes encoding the enzymes of the polyacetylene biosynthetic pathway, particularly in plants from the Apiaceae family, such as carrot (Daucus carota). nih.gov The carrot genome has been found to contain a large family of FAD2 genes, with 24 members identified. nih.gov

Through heterologous expression studies in yeast (Saccharomyces cerevisiae) and Arabidopsis thaliana, researchers have been able to assign functions to several of these genes. These studies have identified:

A canonical FAD2 that converts oleic acid to linoleic acid. nih.gov

Three distinct FAD2-like acetylenases that catalyze the conversion of linoleic acid to crepenynic acid. nih.gov

Two bifunctional FAD2 enzymes with both Δ12 and Δ14 desaturase activities, which convert crepenynic acid to dehydrocrepenynic acid. nih.gov

These findings demonstrate that a suite of functionally diverse FAD2-like enzymes is responsible for the early steps in the biosynthesis of falcarin-type polyacetylenes. nih.gov The expression of these genes is often tissue-specific, with higher expression levels observed in the root periderm of carrots, which correlates with the accumulation of polyacetylenes in this tissue. nih.gov Similar FAD2-like acetylenase and desaturase genes have also been identified and characterized in other polyacetylene-producing plants, such as those from the Asteraceae family. nih.gov

Biogenetic Relationships Among Different Polyacetylene Structures

The biosynthetic pathway of polyacetylenes is a metabolic web that gives rise to a wide diversity of structures. Starting from the key C18 intermediate, crepenynic acid, various enzymatic modifications lead to polyacetylenes of different chain lengths and functionalities.

This compound is a C17 polyacetylene and is biogenetically related to other well-known C17 compounds like falcarinol (B191228) and falcarindiol (B120969), which are commonly found in Apiaceae and Araliaceae. nih.govmdpi.com The formation of these C17 polyacetylenes from C18 precursors like dehydrocrepenynic acid is thought to occur through a process of chain shortening, most likely via one round of β-oxidation. This process would remove one carbon atom from the carboxylic acid end of the fatty acid chain.

Following chain shortening, further modifications such as desaturations, hydroxylations, and the formation of terminal double bonds lead to the final array of C17 polyacetylenes. The formation of the terminal double bond at the C-1 position, as seen in this compound, is likely the result of a decarboxylation reaction of a fatty acid precursor. nih.gov The structural similarities among the various C17 polyacetylenes strongly suggest a common biosynthetic origin and a network of interconnected enzymatic reactions that produce this diverse class of natural products.

Chemotaxonomic Significance of Heptadeca 1,8 Diene 11,13,15 Triyne and Polyacetylenes

Polyacetylenes as Chemical Markers for Plant Classification

The presence and structural type of polyacetylenes serve as a distinguishing chemical fingerprint for many plant groups. Over 2,000 distinct polyacetylenes have been identified across 24 families of higher plants, with the majority concentrated in seven key families: Asteraceae, Apiaceae, Araliaceae, Campanulaceae, Olacaceae, Pittosporaceae, and Santalaceae. doaj.org This specific distribution allows these compounds to be used as important chemotaxonomic markers. researchgate.net The large structural variation, especially in C17 and C18 acetylenic oxylipins, makes them particularly suitable for this purpose. nih.gov

Within a plant family, the specific profile of polyacetylene compounds can distinguish between different tribes and genera. researchgate.net The Asteraceae family, which contains over 1,100 identified polyacetylenes, provides a clear example of this utility. nih.gov Different tribes within Asteraceae are characterized by unique sets of these metabolites. researchgate.net

For instance:

Aliphatic C14 and C17 compounds are predominantly found in the tribes Cardueae, Heliantheae, and Anthemideae. researchgate.net

The Anthemideae tribe is noted for the presence of C10- and C17-polyacetylene esters and their corresponding lactones. researchgate.net

Heliantheae tribe members often accumulate alkamides, a type of nitrogen-containing polyacetylene derivative. researchgate.net

This principle extends to the Apiaceae family, where C17-polyacetylenes of the falcarinol-type are common and contribute to the family's chemical signature. mdpi.comlth.se The structural variations within this class of compounds help to delineate relationships among genera in this family as well.

Table 1: Distribution of Polyacetylene Types in Select Plant Tribes

| Family | Tribe | Characteristic Polyacetylene Types |

|---|---|---|

| Asteraceae | Anthemideae | C10 and C17 esters and lactones |

| Astereae | C10 polyacetylenes | |

| Cardueae (Cynareae) | Aliphatic C14 and C17 compounds | |

| Heliantheae | Aliphatic C14 and C17 compounds, Alkamides | |

| Apiaceae | (General) | C17 falcarinol-type compounds |

This table is generated based on data from cited research findings. researchgate.netlth.se

The distribution of polyacetylene types often aligns with and provides chemical evidence for phylogenetic relationships established through morphological and molecular data. nih.govmdpi.com Closely related taxa are expected to share similar polyacetylene profiles due to their shared biosynthetic pathways.

A significant example is the comparison between the closely related families Apiaceae, Araliaceae, and Asteraceae. researchgate.net

Apiaceae and Araliaceae are characterized by C17 acetylenes of the falcarinol-type, which are derived from crepenynic acid but feature a more saturated carbon chain. mdpi.com

Asteraceae , on the other hand, are distinguished by the dehydrofalcarinol-type polyacetylenes. mdpi.com These compounds, including Heptadeca-1,8-diene-11,13,15-triyne, are typically more unsaturated.

This clear chemical divergence between the families supports their classification as related but distinct lineages, reflecting an evolutionary split where the enzymatic machinery for further desaturation became a prominent feature in the Asteraceae line.

Biogenetic Trends and Their Taxonomic Implications

The biosynthesis of polyacetylenes in plants begins with fatty acids, primarily oleic and linoleic acid. doaj.org A key step in Asteraceae is the conversion of the double bond in linoleic acid to a triple bond, forming crepenynic acid. mdpi.com Subsequent enzymatic desaturation and modification steps lead to the vast array of polyacetylene structures. mdpi.comnih.gov

Key biogenetic trends with taxonomic significance include:

The Dehydrofalcarinol Pathway: A crucial biosynthetic pathway diverges to produce dehydrofalcarinol-type polyacetylenes, which are predominantly C17 derivatives and are a characteristic feature of the Asteraceae family. mdpi.comnih.gov

Structural Diversification: From basic aliphatic chains, biosynthesis can lead to more complex structures such as spiroketal enol ethers, furans, pyrans, and aromatic acetylenes. doaj.org The prevalence of a particular structural type often has taxonomic relevance. For example, within the genus Artemisia (Asteraceae), the co-occurrence of dehydrofalcarinol-type acetylenes with aromatic capillen-isocoumarin types helps to separate species of the subgenus Dracunculus from other subgenera that are distinguished by accumulating spiroketal enol ethers.

These divergent biosynthetic pathways represent different evolutionary strategies for producing specialized metabolites, and the resulting chemical profiles serve as robust markers for mapping taxonomic relationships. nih.gov

Ecological Role of Polyacetylenes in Plant-Environment Interactions

Polyacetylenes play a crucial role in mediating the interactions between plants and their environment. lth.se They are often produced as defense compounds, functioning as phytoalexins (compounds produced in response to pathogen attack), antifeedants, and general antibiotics. doaj.org

Antifungal and Antibacterial Activity: Many polyacetylenes exhibit strong antimicrobial properties. Falcarinol (B191228) and falcarindiol (B120969), for instance, are known to inhibit the spore germination of various fungi. mdpi.comlth.se This defensive role helps protect plants from a wide range of microbial pathogens.

Allelopathy: Certain polyacetylenes have allelopathic effects, meaning they can inhibit the germination and growth of neighboring plants. This reduces competition for resources such as light, water, and nutrients.

Defense Against Herbivores: The often toxic or bitter nature of polyacetylenes serves as a deterrent to herbivores. doaj.org Compounds like oenanthotoxin, a polyacetylene found in water dropwort (Oenanthe crocata), are potent neurotoxins that can poison livestock and other animals, providing a powerful defense mechanism for the plant. nih.gov

Nematicidal Properties: Polyacetylenes have been identified as effective agents against nematodes. C17-acetylenes like falcarinol and falcarindiol have shown significant activity against root-knot nematodes (Meloidogyne incognita), protecting the plant's root system.

These ecological functions underscore the adaptive significance of polyacetylene biosynthesis, providing a survival advantage that has contributed to the evolutionary success of the plant families that produce them.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes for Heptadeca-1,8-diene-11,13,15-triyne Analogues

The synthesis of polyunsaturated compounds like this compound presents a significant challenge in organic chemistry. ontosight.ai The difficulty lies in achieving precise control over the placement of double and triple bonds within the long carbon chain. ontosight.ai Current methodologies in natural products and synthetic organic chemistry often require multiple steps and specific catalysts to produce these complex structures. ontosight.ai

Future research will likely focus on developing more efficient and stereoselective synthetic routes. This includes the exploration of new catalysts and synthetic strategies to control the geometry of the double bonds (cis or trans) and the exact positioning of the ene-diyne functionalities. The development of such methods would not only facilitate the synthesis of this compound itself but also open the door to creating a wide array of structural analogues. These analogues, with varied placement and number of unsaturations, are crucial for structure-activity relationship (SAR) studies to understand how molecular architecture influences biological activity.

Advanced Mechanistic Investigations of Biological Activities

Polyacetylenes are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. ontosight.ai For instance, related polyacetylenes like falcarinol (B191228) have been noted for their potential as anticancer agents, although the exact mechanisms remain largely unknown. nih.gov Similarly, (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol has shown promise in inhibiting certain cancer cell lines and reducing inflammation. smolecule.com

Advanced mechanistic studies are needed to elucidate how these compounds exert their effects at a molecular level. Future research should employ a variety of biochemical and cell-based assays to identify specific cellular targets and signaling pathways modulated by this compound and its analogues. Understanding these mechanisms is a critical step towards validating their potential as therapeutic leads. It is important to note that the biological effects of polyacetylenes can be complex, and factors such as bioavailability and interactions with other natural products need to be considered. nih.gov

Chemoenzymatic Synthesis and Biocatalysis for Polyacetylene Production

The biosynthesis of polyacetylenes in nature involves a series of enzymatic reactions, primarily driven by desaturase enzymes. nih.gov Isotopic tracer experiments have shown that these compounds are largely derived from fatty acid and polyketide precursors. nih.gov The advancement in molecular biology has led to the cloning and characterization of genes responsible for polyacetylene biosynthesis in various organisms. nih.gov

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a promising avenue for the sustainable and efficient production of polyacetylenes. By harnessing the specificity of enzymes like desaturases, it may be possible to overcome some of the challenges associated with purely chemical synthesis. Future research in this area could focus on identifying and engineering novel enzymes with desired specificities to produce a wider range of polyacetylene structures. Biocatalysis could provide a greener and more scalable method for producing these valuable compounds.

Integration of Omics Technologies (Genomics, Metabolomics) to Elucidate Biosynthesis

The rapid development of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of natural product biosynthesis. frontiersin.orgnih.gov These high-throughput techniques provide a comprehensive view of the molecular processes within an organism. frontiersin.org

By applying these technologies to plants and other organisms that produce polyacetylenes, researchers can identify the genes, enzymes, and metabolic intermediates involved in their biosynthetic pathways. frontiersin.org For example, analyzing the transcriptome of a polyacetylene-producing plant under different conditions could reveal which genes are upregulated during biosynthesis. nih.gov Metabolomic profiling can then identify the corresponding changes in the levels of various polyacetylene compounds. This integrated approach will be crucial for fully mapping out the intricate biosynthetic networks of these molecules and for informing metabolic engineering strategies to enhance their production. frontiersin.org

Exploration of Polyacetylenes in Material Science and Optoelectronics (Academic Research Focus)

Beyond their biological activities, polyacetylenes are gaining attention in the fields of material science and optoelectronics. optica.orgwikipedia.org Polyacetylene, the simplest polymer with a repeating acetylene (B1199291) unit, was a key discovery that launched the field of organic conductive polymers. wikipedia.org While polyacetylene itself has limitations like air instability, substituted polyacetylenes and their composites are being explored for applications in electronic devices. wikipedia.orgacs.org

The conjugated system of double and triple bonds in molecules like this compound gives them unique electronic and optical properties. optica.org Academic research is focused on understanding how the structure of these molecules influences their properties, such as their third-order nonlinearity, which is important for photonic applications. optica.org The potential to use these compounds in organic light-emitting diodes (OLEDs) and other optoelectronic devices is an active area of investigation. acs.orgmdpi.com Future studies will likely involve synthesizing novel polyacetylene derivatives and characterizing their material properties to assess their suitability for various technological applications. pageplace.de

Q & A

Q. How is Heptadeca-1,8-diene-11,13,15-triyne synthesized and purified in laboratory settings?

Methodological Answer:

- Isolation from Natural Sources : For structurally similar polyacetylenes (e.g., from Panax notoginseng roots), maceration with solvents like methanol followed by column chromatography is used for preliminary purification .

- Synthetic Routes : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous metal-organic framework (MOF) synthesis strategies involving diyne ligands suggest coordination-driven assembly under inert conditions .

- Purification : High-Performance Liquid Chromatography (HPLC) is critical for achieving >98% purity, as validated for related polyacetylenes .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Identifies conjugated diyne/diene systems via characteristic absorption maxima (e.g., 250–300 nm for polyacetylenes) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 226.357 for C₁₇H₂₂) and fragmentation patterns .

- NMR (¹H/¹³C) : Resolves stereochemistry and double-bond configurations. For example, ¹H NMR can distinguish E/Z isomerism in dienes .

- Computational Validation : Tools like the ACD/Labs Percepta Platform predict properties (e.g., logP, boiling point) for cross-referencing experimental data .

Q. What safety precautions are necessary when handling conjugated polyacetylenes like this compound?

Methodological Answer:

- Flammability Mitigation : Use explosion-proof equipment and avoid ignition sources (e.g., sparks, open flames) due to potential flammability (GHS H226 classification for analogous alkenes) .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks, as recommended for volatile hydrocarbons .

- Storage : Maintain under inert gas (e.g., N₂) in tightly sealed containers to prevent degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, logP) across studies?

Methodological Answer:

- Cross-Validation : Compare experimental measurements (e.g., boiling point 349.7°C for heptadecatriene-diyne analogs ) with computational predictions (ACD/Labs ).

- Purity Checks : Use HPLC to rule out impurities affecting property measurements .

- Standardized Protocols : Adopt IUPAC-recommended methods for logP determination (e.g., shake-flask vs. chromatographic techniques) to minimize methodological bias.

Q. What advanced computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron distribution in conjugated systems to predict reactivity sites (e.g., diyne groups as electron-deficient regions) .

- Molecular Dynamics (MD) : Simulates thermal stability and degradation pathways under varying temperatures .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties for pharmacological applications .

Q. How to design experiments to study the stability of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to controlled humidity, temperature (e.g., 40°C/75% RH), and light using stability chambers .

- Analytical Monitoring : Track degradation via HPLC-MS to identify breakdown products .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. What strategies are effective for integrating this compound into metal-organic frameworks (MOFs) for functional material development?

Methodological Answer:

- Ligand Design : Utilize the diyne groups as coordination sites for transition metals (e.g., Cu²⁺, Ni²⁺), as demonstrated in bis(macrocycle) MOF syntheses .

- Solvothermal Synthesis : Optimize reaction temperature (80–120°C) and solvent polarity to enhance crystallinity .

- Characterization : Validate MOF structure via X-ray diffraction and magnetic susceptibility measurements .

Data Contradiction Analysis Example

Scenario : Conflicting logP values (experimental vs. computational).

Resolution Workflow :

Re-measure logP using shake-flask (experimental) and compare with ACD/Labs predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.